molecular formula C8H11NO3 B1469713 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1784015-62-8

5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B1469713
CAS No.: 1784015-62-8
M. Wt: 169.18 g/mol
InChI Key: HCYRLKIELZLAPW-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid is a substituted oxazole derivative characterized by a 1,3-oxazole core functionalized with methyl and isopropyl groups at positions 2 and 5, respectively, and a carboxylic acid moiety at position 2. Oxazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.

Properties

IUPAC Name

2-methyl-5-propan-2-yl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4(2)7-6(8(10)11)9-5(3)12-7/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYRLKIELZLAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid (CAS No. 1784015-62-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

The molecular formula of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid is C8H11NO3C_8H_{11}NO_3, and it features a unique oxazole ring that contributes to its biological properties. The compound can be synthesized through various methods involving the reaction of isopropyl and methyl derivatives with oxazole precursors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid. It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic Acid

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus62.5Inhibitory
Bacillus subtilis62.5Inhibitory
Escherichia coli125Moderate inhibition
Enterococcus faecium15.6Strong antibiofilm activity

These findings suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria, with a notable Minimum Inhibitory Concentration (MIC) indicating its potency .

The mechanism by which 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. It may also inhibit biofilm formation, which is critical for the survival of bacteria in hostile environments .

Study on Antibiofilm Activity

A study evaluated the antibiofilm activity of various oxazole derivatives, including 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid. The results indicated that this compound effectively reduced biofilm formation in Enterococcus faecium at concentrations as low as 15.6 µg/mL, showcasing its potential as an antibiofilm agent .

Toxicity Assessment

In vitro toxicity assessments conducted on Daphnia magna revealed that while the compound exhibited antimicrobial properties, it also demonstrated low toxicity levels at effective concentrations. This balance between efficacy and safety is crucial for potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Recent studies have highlighted the potential of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid derivatives as antimicrobial agents. Research indicates that certain derivatives exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that compounds derived from this oxazole framework showed minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

Case Study: Synthesis and Evaluation
In a study focused on the synthesis of new N-acyl-α-amino ketones and 1,3-oxazoles, the derivatives of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid were evaluated for their antimicrobial and antibiofilm activities. The results indicated that modifications to the phenyl moiety significantly influenced the biological activity of these compounds, suggesting pathways for further optimization .

Agricultural Applications

Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to inhibit certain plant pathogens. Research indicates that oxazole derivatives can disrupt microbial biofilms that often protect plant pathogens from conventional treatments. This characteristic is particularly valuable in developing environmentally friendly agricultural practices .

Case Study: Field Trials
Field trials have demonstrated the efficacy of oxazole-based pesticides in controlling fungal infections in crops. These trials revealed that formulations containing 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid significantly reduced disease incidence compared to untreated controls.

Material Science

Polymer Chemistry
5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid can serve as a monomer in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. Research into polymers derived from oxazoles has shown promising results in applications requiring high-performance materials .

Case Study: Synthesis of Functional Polymers
A recent study explored the synthesis of functionalized polymers using 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid as a building block. The resulting materials exhibited improved resistance to heat and chemicals, making them suitable for applications in coatings and adhesives .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
4bBacillus subtilis62.5
4bStaphylococcus aureus62.5
4bEscherichia coli125

Table 2: Polymer Properties Derived from Oxazoles

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Oxazole-based Polymer25050
Conventional Polymer20030

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid with analogous oxazole-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and functional roles.

Compound Name CAS RN Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents Biological/Functional Notes
5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid Not provided C₉H₁₃NO₃ 183.20* Not reported 2-methyl, 5-isopropyl, 4-carboxylic Potential vasoactive/constrictor activity (inferred from analogs)
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid 89205-07-2 C₁₁H₉NO₄ 219.19 147–151 5-(4-methoxyphenyl), 4-carboxylic Research reagent (no bioactivity reported)
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid 91137-55-2 C₁₁H₉NO₃ 203.19 239–242 4-methyl, 2-phenyl, 5-carboxylic High thermal stability
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid 18735-74-5 C₁₁H₉NO₃ 203.19 182–183 5-methyl, 2-phenyl, 4-carboxylic Intermediate in organic synthesis
5-Methyl-1,3-oxazole-4-carboxylic acid 103879-58-9 C₅H₅NO₃ 127.10 Not reported 5-methyl, 4-carboxylic Building block for drug discovery
5-(Cyclohexylmethyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid Not provided C₁₅H₁₇NO₃S 291.36 Not reported 5-cyclohexylmethyl, 2-thiophene Supplier-listed specialty chemical

Notes:

  • *Calculated molar mass based on molecular formula.

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties

  • Steric Bulk : The isopropyl group in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., methyl or methoxyphenyl in ). This may reduce solubility in polar solvents but enhance lipid membrane permeability, a critical factor in drug design.
  • Melting Points : Derivatives with aromatic substituents (e.g., 4-methyl-2-phenyl analog, mp 239–242°C ) exhibit higher melting points than aliphatic-substituted analogs, likely due to π-stacking interactions.
  • Acid Strength : The electron-withdrawing carboxylic acid group at position 4 enhances acidity, a feature shared across all compared compounds.

Preparation Methods

General Synthetic Strategy Overview

The preparation of 5-substituted 1,3-oxazole-4-carboxylic acids typically involves multi-step synthetic routes starting from β-ketoesters or acetoacetate derivatives, followed by cyclization and functional group transformations. Key steps include:

  • Formation of an intermediate β-ketoester or ethoxymethylene derivative.
  • Cyclization with hydroxylamine or related reagents to form the oxazole or isoxazole ring.
  • Hydrolysis or acidification to yield the carboxylic acid.
  • Optional conversion to acid chlorides or amides for further derivatization.

This approach is exemplified in the synthesis of 5-methylisoxazole-4-carboxylic acid and its derivatives, which can be adapted to 5-isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid with appropriate alkyl substituents.

Stepwise Preparation Method (Adapted from Related Isoxazole Synthesis)

Step Reaction Description Conditions Notes
1. Formation of β-ketoester intermediate Reaction of ethylacetoacetate with triethyl orthoformate and acetic anhydride to form ethyl ethoxymethyleneacetoacetate 75–150 °C (preferably 90–120 °C) Generates a mixture; non-reactive components separated by reduced pressure distillation
2. Cyclization to oxazole ring Reaction of ethyl ethoxymethyleneacetoacetate with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salt −20 °C to 10 °C Forms crude ethyl-5-substituted isoxazole-4-carboxylate
3. Hydrolysis / Acidification Treatment of ester intermediate with strong acid to yield 5-substituted isoxazole-4-carboxylic acid Ambient to moderate heating Crystallization preferred using solvents such as toluene, acetic acid, or their mixtures
4. Conversion to acid chloride Reaction of crystallized acid with thionyl chloride, optionally in solvent (e.g., toluene) 0 °C to reflux Water-free conditions critical; excess thionyl chloride can act as solvent
5. Final derivatization (if needed) Reaction of acid chloride with amines or other nucleophiles 0 °C to 50 °C Used for amide formation, not always required for acid preparation

Note: Although this method is described for 5-methylisoxazole derivatives, it provides a foundational approach adaptable to 5-isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid by substituting the appropriate alkyl groups on starting materials.

Detailed Research Findings and Process Optimization

  • Reverse Addition Technique: To minimize by-product formation such as CATA (a known impurity in isoxazole syntheses), a reverse addition method is employed wherein trifluoromethyl aniline and triethylamine are added dropwise to acid chloride at low temperatures with stirring. This technique reduces side reactions and improves purity.

  • Purification and Crystallization: Crystallization of the carboxylic acid intermediate is crucial for purity enhancement. Preferred solvents include toluene, acetic acid, ethyl acetate, and chlorinated solvents. The mixture is heated sufficiently to induce crystallization, which facilitates removal of impurities and improves downstream reaction yields.

  • By-product Control: The formation of isomeric impurities such as ethyl-3-methylisoxazole-4-carboxylate arises from non-specific nucleophilic attack during intermediate formation. Careful temperature control and purification steps are necessary to reduce these impurities, which can co-elute with the desired product in HPLC analysis and complicate isolation.

  • Thermal Rearrangement Methods: For related oxazole carboxylic acids, thermal rearrangement of 4-alkyl-4-hydroxymethyl-1,3-oxazolin-5-ones prepared from N-acyl-2-alkylserines has been shown to be an efficient method, yielding high purity products in good yields (68-96%). This method is rapid and applicable to both racemic and enantiomerically pure substrates, offering a potential alternative synthetic route.

Comparative Data Table: Key Parameters in Preparation Steps

Parameter Typical Range/Condition Impact on Product Quality Notes
Reaction temperature (Step 1) 75–150 °C (optimum 90–120 °C) Influences formation of β-ketoester intermediate; too high leads to decomposition Controlled heating recommended
Cyclization temperature (Step 2) −20 °C to 10 °C Low temperature favors selective cyclization, reduces by-products Requires cooling apparatus
Crystallization solvents (Step 3) Toluene, acetic acid, ethyl acetate, chlorinated solvents Solvent choice affects crystal purity and yield Mixed solvents (toluene/acetic acid) preferred
Acid chloride formation (Step 4) Use of dry thionyl chloride, 0–50 °C Water-free conditions critical to avoid hydrolysis Excess thionyl chloride can serve as solvent
Final amide formation (if applicable) (Step 5) 0–50 °C, inert atmosphere Controls reaction rate and minimizes side products Not always necessary for acid preparation

Summary and Recommendations

  • The preparation of 5-isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid can be approached by adapting established methods used for 5-substituted isoxazole and oxazole carboxylic acids.

  • Key steps involve synthesis of β-ketoester intermediates, cyclization with hydroxylamine derivatives, acid hydrolysis, and purification by crystallization.

  • Process optimization focuses on temperature control, solvent selection, and purification to minimize impurities and maximize yield.

  • Alternative synthetic strategies such as thermal rearrangement of oxazolinones derived from N-acyl-2-alkylserines offer promising routes for high-purity products.

  • Detailed control of reaction conditions and purification steps is essential for obtaining pharmaceutically acceptable purity levels.

This comprehensive synthesis framework, supported by detailed reaction conditions and purification protocols, provides a robust basis for the preparation of 5-isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid with high purity and yield, suitable for research and industrial applications.

Q & A

Q. What are the standard laboratory synthesis protocols for 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid?

A common approach involves refluxing precursors (e.g., substituted oxazoles or indole derivatives) with acetic acid and sodium acetate, followed by crystallization and purification steps. For example, analogous oxazole derivatives are synthesized via cyclocondensation of formyl-indole carboxylic acids with thiazolidinones, with recrystallization from DMF/acetic acid mixtures . Adjusting molar ratios of reactants (e.g., 0.1 mol substrate to 0.11 mol aldehyde) can improve yield .

Q. How is the purity of 5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid assessed in research settings?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity verification. For example, >95.0% purity is achievable via GC analysis, as noted in reagent catalogs for structurally similar oxazole-carboxylic acids . Recrystallization protocols using acetic acid or ethanol/ether mixtures further enhance purity .

Q. What spectroscopic methods are employed for structural characterization?

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are foundational. For instance, ¹H/¹³C NMR can resolve methyl/isopropyl substituents on the oxazole ring, while IR confirms carboxylic acid C=O stretches (~1700 cm⁻¹). Theoretical studies (e.g., DFT calculations) complement experimental data to assign vibrational modes and electronic transitions .

Q. What are the recommended storage conditions for this compound?

Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or degradation. Hygroscopic forms may require desiccants. Safety guidelines emphasize avoiding moisture and incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Density functional theory (DFT) predicts transition states and intermediates in cyclocondensation reactions. For example, modeling the reactivity of 3-formyl-indole derivatives with thiazolidinones identifies steric effects from isopropyl groups, guiding catalyst selection (e.g., sodium acetate vs. stronger bases) 19.

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
02:06

Q. What strategies resolve contradictions in reported synthetic yields?

Yield discrepancies often arise from reaction time, temperature, or catalyst loading. Systematic studies (e.g., Design of Experiments) can optimize conditions. For instance, extending reflux time from 3 to 5 hours increased yields of analogous oxazole derivatives by 15% .

Q. How does the compound’s stability vary under extreme pH or temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH) assess degradation pathways. Thermo-gravimetric analysis (TGA) reveals decomposition temperatures, while HPLC monitors hydrolysis products (e.g., decarboxylated derivatives). Storage below 6°C minimizes thermal degradation .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The electron-withdrawing carboxylic acid group activates the oxazole ring for nucleophilic attack. Isotopic labeling (e.g., ¹⁸O) and kinetic studies can track regioselectivity, particularly at the 4-carboxylic acid position .

Q. How is the compound evaluated for biological activity in drug discovery?

In vitro assays (e.g., enzyme inhibition, cytotoxicity) screen for antimicrobial or anticancer potential. For example, oxazole-carboxylic acids are tested against cancer cell lines (e.g., MCF-7) via MTT assays, with IC₅₀ values compared to reference drugs .

Q. What advanced techniques characterize its hygroscopic or polymorphic forms?

Dynamic vapor sorption (DVS) quantifies hygroscopicity, while X-ray powder diffraction (XRPD) identifies polymorphs. Differential scanning calorimetry (DSC) detects phase transitions critical for formulation stability .

Methodological Guidance Tables

Parameter Standard Protocol Advanced Optimization
Synthesis Yield Reflux 3–5 h in acetic acid with NaOAc DOE-guided catalyst screening (e.g., K₂CO₃) 19
Purity Analysis HPLC/GC (>95% purity) Chiral HPLC for enantiomeric excess determination
Stability Testing 40°C/75% RH for 4 weeks Forced degradation studies under UV/oxidizing conditions

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Isopropyl-2-methyl-1,3-oxazole-4-carboxylic acid

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